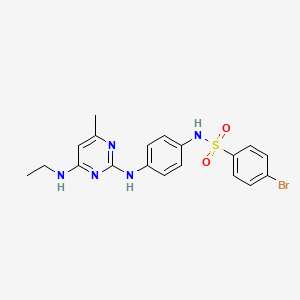
N-((2S,3R,4R,5S,6R)-2-(tert-butoxy)-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((2S,3R,4R,5S,6R)-2-(tert-butoxy)-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)acetamide is a useful research compound. Its molecular formula is C12H23NO6 and its molecular weight is 277.317. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemoselective Acetylation and Synthesis Applications
- Chemoselective Acetylation : This compound is used as an intermediate in the synthesis of antimalarial drugs. Specifically, it involves chemoselective monoacetylation processes, often with catalysts like Novozym 435, and is significant in natural synthesis pathways (Magadum & Yadav, 2018).
- Synthesis of Statin Side Chain Intermediates : It is instrumental in the synthesis of key lactonized statin side chain intermediates, useful in the pharmaceutical industry. The compound undergoes transformations, such as chemoselective deacetylation and oxidation, to produce specific statin intermediates (Časar et al., 2009).
Involvement in Coordination Complexes
- Formation of Coordination Complexes : This compound forms coordination complexes with metals like Co(II) and Cu(II), demonstrating significant interactions in the field of inorganic chemistry and potential applications in material science (Chkirate et al., 2019).
Antioxidant Activity
- Antioxidant Properties : Derivatives of this compound have been studied for their antioxidant activity, which is crucial in various biological and pharmacological contexts (Chkirate et al., 2019).
Molecular Structure and Hydrogen-Bonding Patterns
- Molecular Structure Studies : Research has been conducted to understand the hydrogen-bonding patterns and molecular structures of substituted N-benzyl-N-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)acetamides, which are closely related to this compound. Such studies aid in the comprehension of molecular interactions and structure-function relationships (López et al., 2010).
Use in Microorganism-Derived Compounds
- Microorganism-Derived Compounds : The compound is linked to the isolation and structural elucidation of compounds from marine fungi, showcasing its relevance in natural product chemistry and potential applications in novel drug discovery (Wu et al., 2009).
Mechanism of Action
Target of Action
Similar compounds have been known to target β-hexosaminidases .
Mode of Action
It’s worth noting that related compounds have been reported to exhibit antimicrobial properties .
Biochemical Pathways
It’s known that similar compounds play a role in the synthesis of glycosyl conjugates and glycosaminoglycans , which are critical in various biological processes.
Result of Action
Related compounds have been known to exhibit powerful antimicrobial attributes .
properties
IUPAC Name |
N-[4,5-dihydroxy-6-(hydroxymethyl)-2-[(2-methylpropan-2-yl)oxy]oxan-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO6/c1-6(15)13-8-10(17)9(16)7(5-14)18-11(8)19-12(2,3)4/h7-11,14,16-17H,5H2,1-4H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXQDIFJAITZUPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC(C)(C)C)CO)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-({2-[(4-chlorophenyl)amino]-2-oxoethyl}thio)-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-cyclopentylacetamide](/img/structure/B2923720.png)
![2-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-4H-chromen-4-one](/img/structure/B2923727.png)
![3-Methyl-2-[(3-nitrophenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2923729.png)
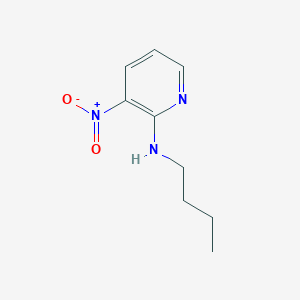
![Methyl 4-[(2-chloro-6-fluorophenyl)methoxy]-6-fluoroquinoline-2-carboxylate](/img/structure/B2923733.png)

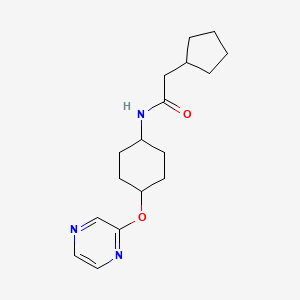
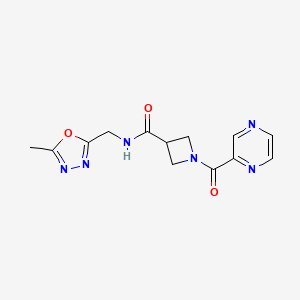
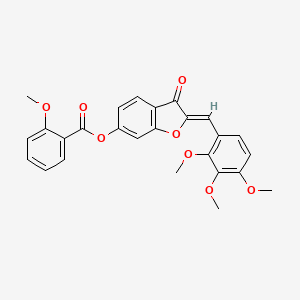
![Methyl 4-[[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]carbamoyl]benzoate](/img/structure/B2923738.png)
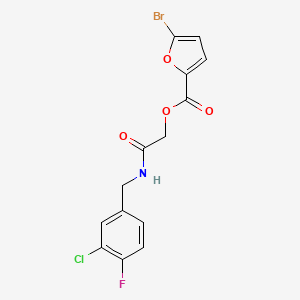
![2-{[(3-chlorophenyl)(pyridin-2-yl)methyl]amino}-N-(cyanomethyl)acetamide](/img/structure/B2923741.png)
![(5-Chloro-6-hydroxypyridin-3-yl)(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone](/img/structure/B2923742.png)
